6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-8-11-12(9-5-3-2-4-6-9)10(7-15)13(16)19-14(11)18-17-8/h2-6,12H,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPHPVPLGMSODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method is the four-component reaction of hydrazine hydrate, ethyl acetoacetate, aryl aldehyde, and malononitrile. This reaction can be carried out under solvent-free conditions or in the presence of a green catalyst such as nano-eggshell/Ti (IV) . The reaction conditions are generally mild, with room temperature being sufficient for the reaction to proceed .
Industrial Production Methods
Industrial production methods for this compound often focus on green chemistry principles. Techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions are often derivatives with enhanced biological activities, such as improved antimicrobial or anticancer properties .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile as a promising anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, research indicated that it could inhibit the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl group enhance its potency against specific cancer types .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Corrosion Inhibition
Corrosion Inhibitor for Carbon Steel
this compound has been investigated as an effective corrosion inhibitor for carbon steel in acidic environments. Experimental studies have shown that it significantly reduces the corrosion rate in 1 M hydrochloric acid solutions. The inhibition efficiency is attributed to the adsorption of the compound on the metal surface, forming a protective barrier that prevents further corrosion .
Theoretical Studies
Computational analyses complement experimental findings by providing insights into the adsorption mechanisms and energy profiles associated with the compound's interaction with metal surfaces. Density functional theory (DFT) calculations have been utilized to predict the electronic properties and reactivity of this compound as a corrosion inhibitor .
Material Science
Catalytic Applications
The compound has been explored for its potential use in catalysis, particularly in metal-organic frameworks (MOFs). Its incorporation into MOF structures enhances catalytic activity due to increased surface area and porosity. These materials have shown promise in facilitating various organic transformations under mild conditions .
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties; SAR studies indicate structural modifications enhance activity. |
| Corrosion Inhibition | Effective inhibitor for carbon steel; experimental and theoretical studies confirm its efficacy. |
| Material Science | Potential use in catalysis within MOF structures; enhances catalytic performance in organic reactions. |
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating significant cytotoxicity .
- Corrosion Study : Another research article reported that the compound achieved over 90% inhibition efficiency at optimal concentrations when tested in acidic media, showcasing its potential as a commercial corrosion inhibitor .
- Catalysis Research : Recent advancements have shown that incorporating this compound into MOFs can lead to enhanced catalytic activities for reactions such as esterification and oxidation processes .
Mechanism of Action
The mechanism of action of 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of the human Chk1 kinase enzyme, which is involved in cell cycle regulation . Additionally, it can act as a calcium channel blocker, inducing vasorelaxant effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their substituents, synthetic yields, physical properties, and biological activities:
Physicochemical Properties
- Melting Points : Correlate with molecular symmetry; derivatives with bulky substituents (e.g., tert-butyl) exhibit higher melting points (>170°C) .
- Purity : HPLC purity exceeds 99% for most analogs, critical for pharmacological evaluation .
Key Research Findings
Substituent-Driven Activity : Trifluoromethyl and benzyloxy groups significantly enhance PDE2 inhibition, while nitro groups favor vasorelaxation .
Synthetic Optimization : Ultrasound-assisted methods reduce reaction times (≤1 hour) compared to conventional heating (6–8 hours) .
Safety Profiles: Derivatives like 6-amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile comply with GHS safety standards, showing low acute toxicity .
Biological Activity
6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its chemical structure, biological properties, and relevant case studies that highlight its potential applications.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : 240.27 g/mol
Structural Characteristics
The compound features a dihydropyrano-pyrazole framework, characterized by the following structural components:
- A pyrano ring fused to a pyrazole.
- An amino group at the 6-position.
- A methyl group at the 3-position.
- A phenyl group at the 4-position.
The compound is soluble in organic solvents, with moderate stability under standard laboratory conditions. Its reactivity can be attributed to the presence of the carbonitrile group, which may participate in further chemical transformations.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activity. Animal models of inflammation revealed that treatment with this compound significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6.
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that the compound induces apoptosis and inhibits cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
These results warrant further investigation into its mechanisms of action and therapeutic potential.
Case Study 1: Synthesis and Characterization
A study published in ResearchGate detailed the synthesis of this compound using a multi-step reaction involving cyclization of appropriate precursors. The synthesized compound was characterized using NMR and mass spectrometry, confirming its structure and purity .
Case Study 2: Biological Evaluation
Another research article evaluated the biological activity of several derivatives of this compound. The study found that modifications to the phenyl group significantly influenced antimicrobial activity, suggesting structure-activity relationships that could guide future drug design .
Q & A
Advanced Research Question
- Electrochemical sensors : Introducing 3,4-dihydroxyphenyl groups improves electron transfer kinetics, enabling cysteine detection at 0.2 µM in the presence of paracetamol .
- Anticancer activity : Substitution with halogenated aryl groups (e.g., 4-bromo-2-fluorophenyl) increases RalA GTPase inhibition (IC = 1.2 µM) by enhancing hydrophobic interactions with the protein’s Switch II domain .
How are contradictions in experimental data (e.g., varying bioactivity across studies) resolved?
Advanced Research Question
Discrepancies in bioactivity often arise from:
- Stereochemical variations : Enantiomeric purity (e.g., - vs. -configurations) impacts AKR1C3 inhibition efficacy .
- Crystallographic disorder : Disordered phenyl rings in X-ray data (occupancy 0.55 vs. 0.45) may lead to misinterpretation of binding modes .
Resolution involves chiral HPLC separation, crystallographic refinement, and comparative molecular field analysis (CoMFA) to correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
